2-Fluoro-3,4-dihydroxybenzaldehyde

Descripción general

Descripción

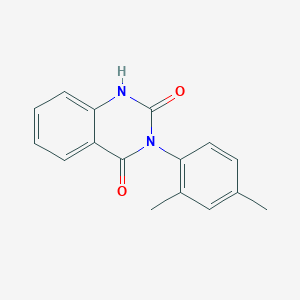

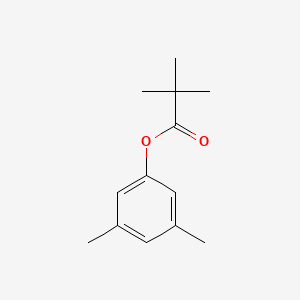

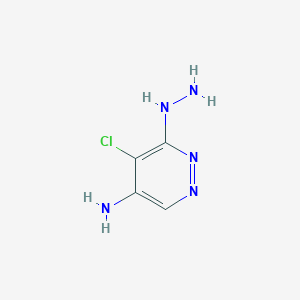

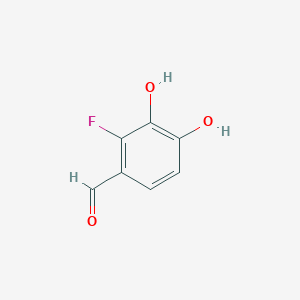

2-Fluoro-3,4-dihydroxybenzaldehyde is a chemical compound with the molecular formula C7H5FO3 . It is a phenolic aldehyde, similar to 2,4-Dihydroxybenzaldehyde, which is an isomer of protocatechuic aldehyde (3,4-dihydroxybenzaldehyde) .

Molecular Structure Analysis

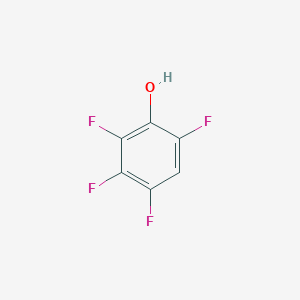

The molecular structure of 2-Fluoro-3,4-dihydroxybenzaldehyde consists of a benzene ring with two hydroxyl groups (-OH) and one aldehyde group (-CHO) attached, along with a fluorine atom .Chemical Reactions Analysis

2,4-Dihydroxybenzaldehyde, a similar compound, undergoes condensation reaction with isonicotinic acid hydrazide in methanol to yield 2,4-dihydroxybenzaldehyde isonicotinoyl hydrazone .Aplicaciones Científicas De Investigación

Anticancer Activity

2-Fluoro-3,4-dihydroxybenzaldehyde has been explored in the synthesis of fluorinated analogues of combretastatins, compounds known for their anticancer properties. A study detailed the synthesis of various fluorinated benzaldehydes, including analogues of the anticancer combretastatins A-1, A-2, and A-4, demonstrating their potent cell growth inhibitory properties (Lawrence et al., 2003).

Electrocatalytic Activity

Research has investigated the electrocatalytic properties of dihydroxybenzaldehyde isomers, including 2-Fluoro-3,4-dihydroxybenzaldehyde. These compounds, when electrodeposited onto glassy carbon electrodes, showed catalytic activity in the electrooxidation of NADH. This property makes them suitable for the design of biosensors based on coupled dehydrogenase enzymatic activities (Pariente et al., 1996).

Biomedical Applications in Hydrogel Formation

In biomedical applications, 3,4-Dihydroxybenzaldehyde, a derivative of 2-Fluoro-3,4-dihydroxybenzaldehyde, was utilized to modify collagen and prepare hydrogels. These hydrogels demonstrated enhanced thermal stability, mechanical strength, and resistance to enzymatic degradation, making them promising for medical applications (Duan et al., 2018).

Structural and Spectroscopic Analysis

The molecular structure and properties of fluoro-substituted benzaldehydes, including 2-Fluoro-3,4-dihydroxybenzaldehyde, have been explored through X-ray diffraction and vibrational spectroscopy. These studies provide valuable insights into the structural and vibrational characteristics of these compounds (Tursun et al., 2015).

Binding Properties with Human Serum Albumin

A study on the binding properties of 3,4-dihydroxybenzaldehyde with human serum albumin provided insights into the distribution of this compound in human blood serum. This research is beneficial for understanding the pharmacokinetics and potential medical applications of 3,4-dihydroxybenzaldehyde and its derivatives (Liu et al., 2022).

Synthesis and Analysis Methods

Various studies have been conducted on the synthesis of fluorobenzaldehydes, including 2-Fluoro-3,4-dihydroxybenzaldehyde. These works explore different synthetic methods, providing essential insights for the production and application of these compounds in various industries (Qin, 2009).

Safety and Hazards

Propiedades

IUPAC Name |

2-fluoro-3,4-dihydroxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FO3/c8-6-4(3-9)1-2-5(10)7(6)11/h1-3,10-11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPJXZKBYNBTYPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C=O)F)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10343935 | |

| Record name | 2-Fluoro-3,4-dihydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

61338-95-2 | |

| Record name | 2-Fluoro-3,4-dihydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Diethyl 2-[[(3-chloro-4-methoxy-phenyl)amino]methylidene]propanedioate](/img/structure/B3054532.png)